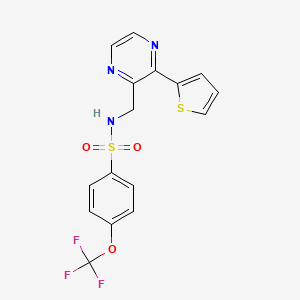
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a combination of heterocyclic and aromatic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene group: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the benzenesulfonamide group: This can be done through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine group in the presence of a base.
Introduction of the trifluoromethoxy group: This step typically involves a nucleophilic substitution reaction using a trifluoromethoxy reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
作用机制
The mechanism of action of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary but often include key proteins involved in disease pathways.
相似化合物的比较
Similar Compounds
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzenesulfonamide: Similar structure but lacks the trifluoromethoxy group.
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-chlorobenzenesulfonamide: Similar structure but contains a chlorine atom instead of the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its bioactivity and potential as a drug candidate.
属性
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S2/c17-16(18,19)25-11-3-5-12(6-4-11)27(23,24)22-10-13-15(21-8-7-20-13)14-2-1-9-26-14/h1-9,22H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKWYEBSEGZQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2625575.png)
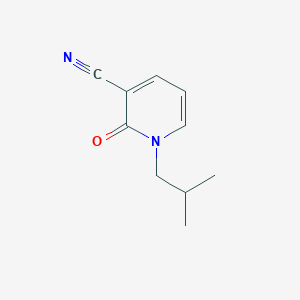
![1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2625580.png)
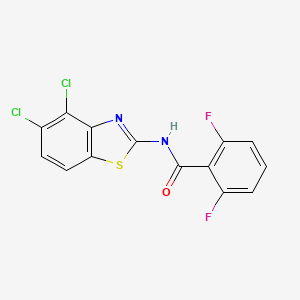
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2625583.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-4-fluorobenzyl)acetamide](/img/structure/B2625584.png)
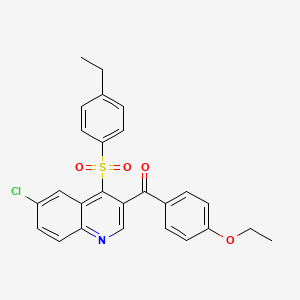
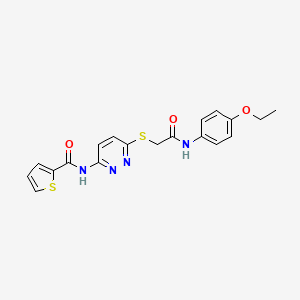

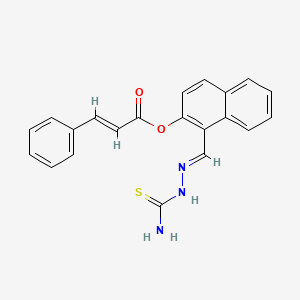
![3-(4-bromophenyl)-5-methyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2625589.png)

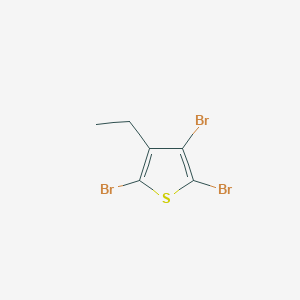
![4-(2-{3-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl}-2-oxoethoxy)benzaldehyde](/img/structure/B2625593.png)
